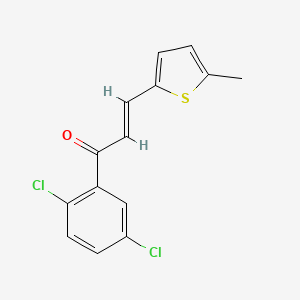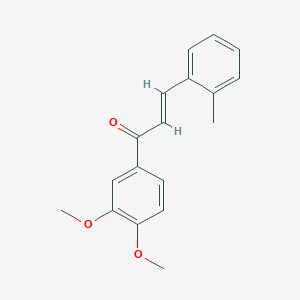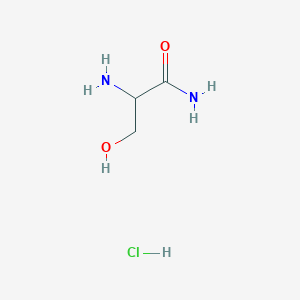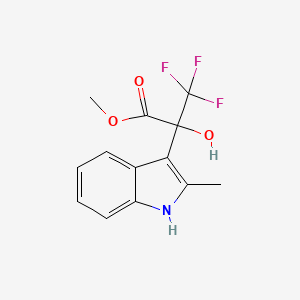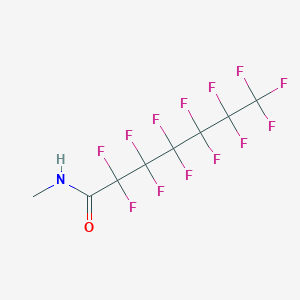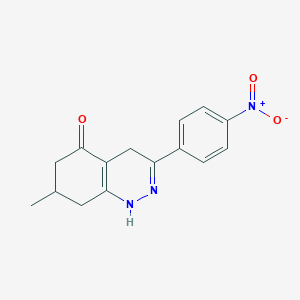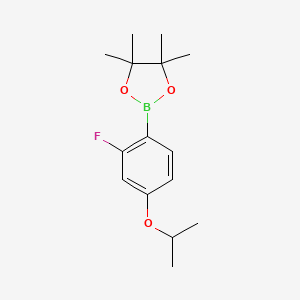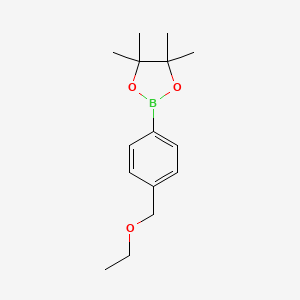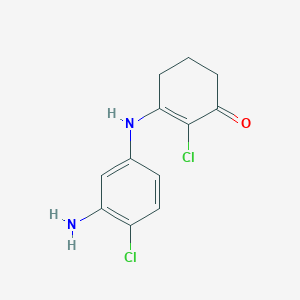
3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one, also known as 3-ACHC, is an organic compound that is used in a variety of scientific research applications. It is a cyclic amine that has both a phenyl and an amine group, and is a colorless solid at room temperature. 3-ACHC is synthesized by a process known as the Mitsunobu reaction, and is used in a wide variety of applications, including biochemical and physiological research, laboratory experiments, and drug development.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one involves the reaction of 3-amino-4-chloroaniline with 2-chlorocyclohexanone in the presence of a suitable catalyst.
Starting Materials
3-amino-4-chloroaniline, 2-chlorocyclohexanone, Catalyst
Reaction
Step 1: Dissolve 3-amino-4-chloroaniline in a suitable solvent such as ethanol or methanol., Step 2: Add 2-chlorocyclohexanone to the solution and stir the mixture at room temperature for several hours., Step 3: Add a suitable catalyst such as palladium on carbon or Raney nickel to the reaction mixture and heat the mixture under reflux for several hours., Step 4: Cool the reaction mixture and filter off the catalyst., Step 5: Purify the crude product by recrystallization or column chromatography to obtain 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one as a white solid.
Wissenschaftliche Forschungsanwendungen
3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is used in a variety of scientific research applications, including biochemical and physiological research, laboratory experiments, and drug development. In biochemical and physiological research, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is used to investigate the effects of certain drugs on the body. For example, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one has been used to study the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular system. In laboratory experiments, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is used as a reagent in order to synthesize other compounds. Additionally, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is used in drug development, as it has been shown to have anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is not fully understood. However, it is believed that 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one binds to certain proteins in the body, which then triggers a physiological response. This response can vary depending on the type of protein that 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one binds to. For example, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one has been shown to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. By binding to COX-2, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one can reduce inflammation in the body. Additionally, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one has been shown to bind to certain proteins involved in cancer, and has been shown to inhibit the growth of certain cancer cells.
Biochemische Und Physiologische Effekte
3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one has been shown to have a variety of biochemical and physiological effects. As previously mentioned, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one has been shown to reduce inflammation by binding to COX-2. Additionally, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one has been shown to have anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cells. Other biochemical and physiological effects of 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one include the inhibition of certain enzymes involved in the metabolism of drugs, and the inhibition of certain proteins involved in the formation of blood clots.
Vorteile Und Einschränkungen Für Laborexperimente
There are a number of advantages and limitations to using 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one in laboratory experiments. One advantage is that 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is relatively inexpensive and easy to obtain. Additionally, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is a relatively stable compound, which makes it easier to store and use in experiments. One limitation of using 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one in experiments is that it can be difficult to accurately measure its concentration in solutions, as it is a colorless solid at room temperature. Additionally, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one can be difficult to dissolve in certain solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one. One potential direction is to further investigate the biochemical and physiological effects of 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one. Additionally, further research could be done to investigate the potential of 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one as an anti-inflammatory and anti-cancer drug. Additionally, further research could be done to investigate the potential of 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one as a drug delivery system. Finally, further research could be done to investigate the potential of 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one as a drug for the treatment of various diseases.
Eigenschaften
IUPAC Name |
3-(3-amino-4-chloroanilino)-2-chlorocyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O/c13-8-5-4-7(6-9(8)15)16-10-2-1-3-11(17)12(10)14/h4-6,16H,1-3,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLIGGHKRSQJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)Cl)NC2=CC(=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-EN-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethylphenyl)prop-2-en-1-one](/img/structure/B6355222.png)
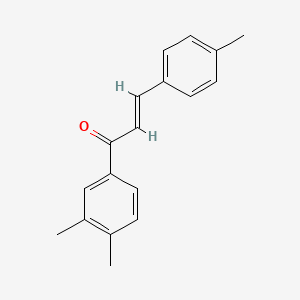
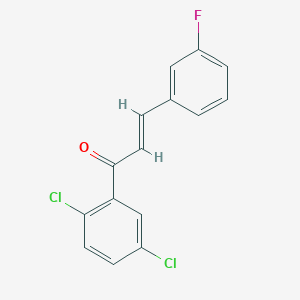
![(2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355234.png)
